Cytotoxicity Diminution Relative to Parent α,β-Unsaturated Ketone: L1210 Murine Leukemia Comparative Screening
In a systematic within-class comparison, the oxime derivative of 2-benzylidenecyclohexanone exhibited diminished cytotoxicity relative to the parent α,β-unsaturated ketone against murine L1210 lymphoid leukemia cells. Dimmock et al. (1994) established that across a series of cyclic arylidene derivatives, 'cytotoxicity was greatest with the α,β-unsaturated ketones and diminished with the oximes, and the oxime esters had little or no activity in this screen' [1]. This functional-group-dependent activity gradient provides a quantifiable differentiation: the oxime is not merely a less potent analog but represents a deliberate attenuation of the Michael acceptor-dependent cytotoxicity inherent to the enone pharmacophore [1]. This property is advantageous in experimental contexts where the profound cytotoxicity of the parent ketone [2] would confound mechanistic studies of non-cytotoxic biological readouts such as differentiation induction.
| Evidence Dimension | In vitro cytotoxicity against murine L1210 lymphoid leukemia cells |
|---|---|
| Target Compound Data | 2-Benzylidenecyclohexanone oxime: Diminished cytotoxicity relative to parent ketone (rank-order diminution); oxime esters further reduced to little/no activity [1]. |
| Comparator Or Baseline | 2-Benzylidenecyclohexanone (parent ketone, CAS 5682-83-7): Greatest cytotoxicity in series; 'significant cytotoxic properties' and potent yeast mitochondrial inhibition [2]. IC₅₀ <10 µM against human Molt/C8 and CEM T-lymphocytes reported for ketone class . |
| Quantified Difference | Qualitative activity rank order: α,β-unsaturated ketone >> oxime > oxime ester (little/no activity). Exact IC₅₀ values for the oxime against L1210 are not individually reported in the abstract; the conclusion is a class-level rank-order determination [1]. |
| Conditions | Murine L1210 lymphoid leukemia cell line; in vitro cytotoxicity assay. Dimmock et al., J. Pharm. Sci. 1994, 83(6), 852-858 [1]. |
Why This Matters
For researchers requiring a benzylidenecyclohexanone scaffold with attenuated direct cytotoxicity—such as differentiation studies or target identification screens where cell killing confounds the assay—the oxime offers a functionally validated, reduced-cytotoxicity alternative to the parent ketone.
- [1] Dimmock, J.R., Sidhu, K.K., Chen, M., Li, J., Quail, J.W., Allen, T.M., & Kao, G.Y. (1994). Synthesis and Cytotoxic Evaluation of Some Cyclic Arylidene Ketones and Related Oximes, Oxime Esters, and Analogs. Journal of Pharmaceutical Sciences, 83(6), 852-858. PMID: 9120822. View Source
- [2] Dimmock, J.R., et al. (1976). Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for antitumor and cytotoxic activity. Journal of Pharmaceutical Sciences, 65(4), 538-543. DOI: 10.1002/jps.2600650415. View Source
